molecular formula C22H23ClN6O B10925740 N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1174832-48-4

N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925740
CAS No.: 1174832-48-4
M. Wt: 422.9 g/mol
InChI Key: SOYOUVLXUINPIU-UHFFFAOYSA-N
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Description

N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the ethyl and dimethyl groups. The final step involves the coupling of the pyrazolyl phenyl group with the pyrazolo[3,4-b]pyridine core under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1174832-48-4

Molecular Formula

C22H23ClN6O

Molecular Weight

422.9 g/mol

IUPAC Name

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23ClN6O/c1-6-28-21-19(13(3)26-28)18(11-12(2)24-21)22(30)25-16-7-9-17(10-8-16)29-15(5)20(23)14(4)27-29/h7-11H,6H2,1-5H3,(H,25,30)

InChI Key

SOYOUVLXUINPIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC=C(C=C3)N4C(=C(C(=N4)C)Cl)C)C

Origin of Product

United States

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